molecular formula C9H4BrNO2 B12887497 1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile CAS No. 89877-63-4

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B12887497
CAS No.: 89877-63-4
M. Wt: 238.04 g/mol
InChI Key: CDKBUJVKCXGMMD-UHFFFAOYSA-N
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Description

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile (CAS 89877-63-4) is a versatile benzofuran-based chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Benzofuran heterocycles constitute the structural framework of numerous biologically active compounds and are pervasively encountered in natural products and drugs . This compound features a benzofuran core—a fused benzene and furan ring system—substituted with a bromo atom, a carbonyl (oxo) group, and a nitrile (carbonitrile) functionality, making it a valuable multifunctional building block for constructing complex molecules . Benzofuran derivatives are recognized for their wide spectrum of biological activities, including potential anti-tumor, antibacterial, anti-viral, and anti-inflammatory properties . They serve as efficacious scaffolds in the development of therapeutic agents against various diseases and are also utilized in the synthesis of agrochemicals . The specific bromo and nitrile substituents on this benzofuran scaffold make it a suitable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of structure-activity relationships in drug discovery programs . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

89877-63-4

Molecular Formula

C9H4BrNO2

Molecular Weight

238.04 g/mol

IUPAC Name

1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H

InChI Key

CDKBUJVKCXGMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)OC2Br

Origin of Product

United States

Preparation Methods

Bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile

The key step in preparing 1-bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile is the bromination of the parent compound 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. This reaction introduces the bromine atom at the 3-position of the dihydrobenzofuran ring.

  • Starting Material: 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile (C9H5NO2)
  • Reagents: Bromine or bromine-containing reagents
  • Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane, or other inert organic solvents
  • Conditions: Controlled temperature (often 0°C to room temperature) to avoid over-bromination or decomposition
  • Mechanism: Electrophilic aromatic substitution targeting the activated position adjacent to the carbonyl group

This method is well-documented as a straightforward approach to obtain the brominated product with good selectivity and yield.

Parameter Details
Reaction type Electrophilic aromatic bromination
Brominating agent Br2 or N-bromosuccinimide (NBS)
Solvent THF, dichloromethane
Temperature 0°C to room temperature
Yield Typically moderate to high (not always specified)

Cyanation of 5-bromo-3H-isobenzofuran-1-one to form 5-cyano derivative

An alternative or complementary approach involves the cyanation of 5-bromo-3H-isobenzofuran-1-one, which is structurally related to the target compound. This method introduces the nitrile group at the 5-position, which is essential for the final compound.

  • Starting Material: 5-bromo-3H-isobenzofuran-1-one
  • Reagents: Zinc cyanide (Zn(CN)2), sodium cyanide (NaCN), and palladium catalysts such as tetrakis(triphenylphosphine)palladium(0)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: Room temperature to 75°C under inert atmosphere (argon)
  • Workup: Extraction with water and organic solvents, followed by purification via chromatography
  • Yield: Reported yields range from 75% to 95% depending on conditions

This palladium-catalyzed cyanation is a reliable method to introduce the cyano group with high efficiency and purity.

Parameter Details
Reaction type Palladium-catalyzed cyanation
Cyanide source Zn(CN)2, NaCN
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Solvent DMF
Temperature Room temperature to 75°C
Atmosphere Argon
Yield 75-95%

Synthesis of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile precursor

The precursor 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be synthesized via oxime formation and subsequent cyclization:

  • Step 1: Conversion of 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde to its oxime using hydroxylamine hydrochloride in aqueous sodium hydroxide at 0°C to room temperature.
  • Step 2: Cyclization of the oxime with triethylamine and trifluoroacetic acid in tetrahydrofuran at 0°C to room temperature.
  • Yield: Approximately 79% yield of the oxime intermediate, followed by isolation of the cyclized product.

This method provides a reliable route to the key intermediate for further bromination.

Step Reagents/Conditions Yield (%) Notes
1 Hydroxylamine hydrochloride, NaOH, THF, 0°C to RT 79 Oxime formation
2 Triethylamine, trifluoroacetic acid, THF, 0°C to RT Not specified Cyclization to isobenzofuran

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Formed Yield (%) Reference
1 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile Bromine, THF, 0°C to RT 1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile Moderate to High
2 5-bromo-3H-isobenzofuran-1-one Zn(CN)2, NaCN, Pd(PPh3)4, DMF, 75°C, argon 5-cyano-3H-isobenzofuran-1-one (precursor) 75-95
3 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde Hydroxylamine hydrochloride, NaOH, TEA, TFA, THF 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile (precursor) 79 (oxime)

Research Findings and Notes

  • The bromination step requires careful control of temperature and reagent stoichiometry to avoid polybromination or degradation.
  • Palladium-catalyzed cyanation is a robust method for introducing the nitrile group, with Zn(CN)2 and NaCN as effective cyanide sources.
  • The use of DMF as a solvent and inert atmosphere conditions improves reaction efficiency and product purity.
  • Purification typically involves silica gel chromatography and recrystallization from solvents such as toluene or acetic acid.
  • Analytical data such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic substitution (SN2/SNAr) due to its position on the electron-deficient benzofuran ring. Common nucleophiles and conditions include:

NucleophileSolventTemperatureProductYield
MethoxideDCM25–40°C1-Methoxy derivative75–85%
AminesACNRT1-Amino derivatives60–78%
ThiophenolDMF50°C1-Phenylthio analog70%

Mechanism : The reaction proceeds via a two-step aromatic nucleophilic substitution, where the electron-withdrawing nitrile and ketone groups activate the ring for attack .

Nitrile Group Transformations

The carbonitrile group at position 5 participates in hydrolysis and cycloaddition reactions:

Hydrolysis

ConditionsProductNotes
H2SO4 (conc.), H2O5-Carboxylic acidRequires reflux (100°C)
H2O2, NaOH5-Amine oxideMild conditions (RT)

Cycloaddition

The nitrile reacts with azides in [3+2] cycloadditions to form tetrazole derivatives under Cu(I) catalysis.

Reduction Reactions

The 3-oxo group is selectively reduced using:

Reducing AgentSolventProductSelectivity
NaBH4MeOH3-Hydroxy derivative>90%
LiAlH4THF3,3-Diol (over-reduction)50–60%

Mechanistic Note : Steric hindrance from the bromine atom limits over-reduction in NaBH4-mediated reactions.

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings:

Reaction TypeCatalystLigandProductEfficiency
SuzukiPd(PPh3)4PPh3Biaryl derivatives80–92%
Buchwald-HartwigPd2(dba)3XantphosAryl amines70–85%

Key Insight : Electronic deactivation by the nitrile group necessitates higher catalyst loadings (5–10 mol%) .

Ring-Opening and Rearrangement

Under basic conditions (e.g., K2CO3/DMF), the benzofuran ring undergoes cleavage to form α,β-unsaturated carbonyl intermediates, which further react with nucleophiles.

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit COX-2 inhibitory activity (IC50: 0.8–2.1 μM) and anti-inflammatory properties (62–68% edema inhibition in murine models) .

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature25–50°C>10°C increase reduces selectivity by 15%
SolventPolar aprotic (ACN > DMF)ACN improves SNAr rates by 30%
CatalystPd(OAc)2/XantphosEnhances coupling efficiency by 20%

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules and complex heterocycles. Future research should explore enantioselective modifications and green chemistry approaches to enhance sustainability.

Scientific Research Applications

Antimicrobial Activity

The benzofuran scaffold, which includes 1-bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile, has been identified as a promising structure for developing antimicrobial agents. Research indicates that derivatives of benzofuran exhibit significant activity against various pathogens. For instance, studies have shown that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Case Study:
A series of benzofuran derivatives were synthesized and tested for their antimicrobial properties. Compounds with substituents at the 2 and 3 positions demonstrated enhanced inhibition zones compared to standard antibiotics . This suggests that 1-bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile could serve as a lead compound for further development in antimicrobial therapies.

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. Specifically, compounds derived from the benzofuran structure have shown promising results against ovarian cancer cell lines .

Research Findings:
In one study, a novel series of benzofuran-based chalcones exhibited significant anticancer activity by inhibiting key signaling pathways in cancer cells . The introduction of cyano groups in the structure is believed to contribute to its potency, making 1-bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile a potential candidate for further exploration in anticancer therapies.

Organic Synthesis

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthesis Applications:

The compound can be utilized in the synthesis of other functionalized benzofurans or as a precursor for creating novel heterocyclic compounds. Its reactivity allows chemists to explore new synthetic pathways that can lead to the development of advanced materials or pharmaceuticals .

Materials Science

Beyond medicinal applications, this compound is also being investigated for its potential use in materials science. The unique electronic properties associated with the benzofuran core can be exploited in developing organic electronic materials.

Potential Applications:
Research into polymer blends incorporating benzofuran derivatives has shown promise in enhancing electrical conductivity and stability . This opens avenues for applications in organic photovoltaics and sensors.

Mechanism of Action

The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citalopram and Escitalopram
  • Structure: Citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile) and its S-enantiomer, escitalopram, share the benzofuran core and cyano group with the target compound but differ in key substituents (Table 1).
  • Key Differences: Substituents: Citalopram has a 4-fluorophenyl group and a dimethylaminopropyl chain at position 1, while the target compound replaces these with a bromine atom and lacks the alkylamine side chain. Pharmacological Impact: The dimethylaminopropyl group in citalopram is critical for binding to the serotonin transporter (SERT), as demonstrated in its X-ray co-crystal structure (PDB: 5I73) . Metabolism: Citalopram is metabolized to N-desmethylcitalopram (), which retains partial activity, whereas bromine substitution could alter metabolic pathways or stability .
5-Cyanophthalide (1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile)
  • Structure: Shares the oxo and cyano groups with the target compound but lacks bromine and the 4-fluorophenyl moiety.
  • Properties :
    • Lower molecular weight (159.14 g/mol vs. 242.04 g/mol) and reduced steric bulk compared to the brominated derivative.
    • Functions as a chemical intermediate in synthesizing pharmaceuticals and agrochemicals .
1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (TCI Chemical)
  • Structure: Contains a 4-fluorophenyl group and cyano substituent but lacks bromine and the oxo group.
  • Physical Data: Melting point = 100°C; molecular weight = 239.25 g/mol . The absence of bromine and oxo groups likely increases solubility in nonpolar solvents compared to the target compound.
N-Desmethylcitalopram
  • Structure: A citalopram metabolite with a methylamino group instead of dimethylamino.
  • Activity: Reduced serotonin reuptake inhibition compared to citalopram, highlighting the importance of the dimethylamino group for SSRI efficacy .
Other Brominated Benzofurans
  • Examples : 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol () and 7-bromobenzofuran-2-carboxylic acid derivatives ().
  • Comparison : Bromine at position 7 (vs. position 1 in the target compound) may confer distinct electronic and steric effects, influencing reactivity or binding to biological targets.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile C₉H₄BrNO₂ Br (1), Oxo (3), CN (5) 242.04 Potential synthetic intermediate -
Citalopram C₂₀H₂₁FN₂O F (4-Ph), CN (5), Dimethylaminopropyl (1) 324.39 SSRI, inhibits serotonin reuptake
Escitalopram C₂₀H₂₁FN₂O S-enantiomer of citalopram 324.39 Enhanced SSRI activity vs. racemate
5-Cyanophthalide C₉H₅NO₂ Oxo (1), CN (5) 159.14 Chemical intermediate
1-(4-Fluorophenyl)-...carbonitrile (TCI) C₁₅H₁₀FNO F (4-Ph), CN (5) 239.25 Melting point = 100°C
N-Desmethylcitalopram C₁₉H₁₉FN₂O Methylamino (side chain) 310.37 Citalopram metabolite, weaker SSRI

Table 2. Physicochemical and Pharmacokinetic Data

Compound LogP (Predicted) Solubility (Water) Metabolic Stability Key Functional Groups Impacting Activity
Target Bromo Compound ~2.1 (high Br) Low Likely stable Bromine (electrophilicity), oxo (H-bond)
Citalopram 3.5 Moderate (pH-dependent) Hepatic (CYP2D6/CYP3A4) Dimethylamino (basic), fluorophenyl (lipophilic)
5-Cyanophthalide 1.8 Moderate High Oxo (polar), cyano (electron-withdrawing)

Research Findings and Mechanistic Insights

  • Citalopram’s Binding Mode: The dimethylaminopropyl chain in citalopram forms a salt bridge with Asp98 in the SERT, while the fluorophenyl group occupies a hydrophobic pocket . The bromine in the target compound may disrupt these interactions due to steric bulk or altered electronic effects.
  • pH-Dependent Solubility: Citalopram exhibits maximal UV absorbance at pH 4, suggesting protonation of the dimethylamino group enhances solubility in acidic media . The bromo compound’s oxo group may confer pH-independent solubility limitations.
  • Metabolic Pathways : N-Desmethylcitalopram () underscores the role of alkylamine side chains in metabolism. Bromine substitution could redirect metabolic clearance toward dehalogenation or conjugation pathways.

Biological Activity

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile, with the CAS number 89877-63-4, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₄BrNO₂
  • Molecular Weight : 238.038 g/mol
  • Physical State : Solid at room temperature
  • LogP : 2.12218 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activities of 1-bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile have been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to 1-bromo-3-oxo derivatives exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related benzofuran derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (mg/mL)
Benzofuran Derivative AS. aureus0.0039
Benzofuran Derivative BE. coli0.025

Antifungal Activity

Similar to its antibacterial effects, the compound also shows antifungal activity:

  • It has been noted that benzofuran derivatives can exhibit antifungal properties against strains such as Candida albicans, with MIC values indicating effective inhibition .

Case Studies and Research Findings

A notable study focused on the synthesis of various benzofuran derivatives, including 1-bromo variants, where the biological activity was assessed through in vitro assays:

  • Study on Antimicrobial Properties : This study evaluated several halogenated benzofurans and found that the presence of bromine significantly enhanced antimicrobial activity due to its electron-withdrawing properties .
  • Cytotoxic Effects : Some derivatives were tested for cytotoxicity against cancer cell lines, indicating potential use as anticancer agents by inducing apoptosis .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study ReferenceBiological ActivityObservations
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against Candida albicans
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. Advanced: How can regioselectivity challenges during bromination of benzofuran derivatives be mitigated?

Answer: Regioselectivity in bromination is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., electron-withdrawing substituents like nitriles) enhance selectivity. For example, the 5-carbonitrile group in the target compound directs bromination to the 1-position due to its electron-withdrawing nature. Alternative methods, such as using Lewis acids (e.g., FeBr₃) or microwave-assisted synthesis, improve yield and reduce byproducts .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.0 ppm) and dihydrofuran protons (δ 4.5–5.5 ppm). 13C^{13}C-NMR confirms the ketone (δ ~200 ppm) and nitrile (δ ~115 ppm).
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O) and ~2240 cm1^{-1} (C≡N).
  • MS : Molecular ion peak at m/z 267 (M+^+) with isotopic patterns characteristic of bromine .

Q. Advanced: How to resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

Answer: The 3-oxo group may exhibit keto-enol tautomerism, leading to split signals in NMR. Variable-temperature NMR (VT-NMR) or deuterated solvent exchanges (e.g., D₂O) can stabilize specific tautomers. For dynamic effects, 2D NMR (COSY, HSQC) clarifies coupling patterns. X-ray crystallography (as demonstrated in related compounds ) provides definitive structural confirmation.

Basic: What solvents are suitable for recrystallizing this compound?

Answer:
Polar aprotic solvents like DMF or DMSO are effective for dissolution, while gradual addition of a non-polar solvent (e.g., hexane) induces crystallization. Ethanol/water mixtures (70:30 v/v) are also used, yielding crystals with >95% purity .

Q. Advanced: How does solvent polarity influence reactivity in cross-coupling reactions involving this compound?

Answer: Polar solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings by solvating palladium catalysts. Non-polar solvents (toluene) favor oxidative addition steps. Solvent choice also impacts byproduct formation; for example, DMSO may act as an oxidant in certain conditions .

Basic: What are the stability and storage recommendations?

Answer:
The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Stability tests indicate <5% degradation over 6 months under these conditions .

Q. Advanced: What degradation pathways dominate under acidic or basic conditions?

Answer: Under acidic conditions (pH <3), hydrolysis of the nitrile to a carboxylic acid is observed. In basic media (pH >10), the ketone undergoes aldol condensation. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products .

Basic: What role does this compound play in medicinal chemistry research?

Answer:
The nitrile and bromine groups make it a versatile intermediate for synthesizing kinase inhibitors or PET tracers. Its benzofuran core is prevalent in bioactive molecules targeting inflammation and cancer .

Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer: Modify the nitrile to amides or carboxylic acids to alter hydrogen-bonding capacity. Replace bromine with iodine for radiolabeling. Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR kinases. In vitro assays (IC₅₀) validate activity .

Basic: What safety precautions are required when handling this compound?

Answer:
Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed as halogenated waste .

Q. Advanced: What green chemistry alternatives reduce environmental impact during synthesis?

Answer: Replace traditional bromination reagents with HBr/H₂O₂ to minimize toxic byproducts. Use recyclable catalysts (e.g., Pd/C) in cyanation reactions. Solvent recovery systems (e.g., rotary evaporation with cold traps) reduce waste .

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